Home > Products > Screening Compounds P106314 > Tau protein aggregation-IN-1
Tau protein aggregation-IN-1 -

Tau protein aggregation-IN-1

Catalog Number: EVT-12530859
CAS Number:
Molecular Formula: C17H11BrN2O2
Molecular Weight: 355.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Tau protein aggregation-IN-1 is a compound of significant interest in the study of neurodegenerative diseases, particularly those associated with tauopathies such as Alzheimer's disease. Tau proteins, which are integral to the stability of microtubules in neurons, can undergo pathological aggregation, leading to neurofibrillary tangles that are characteristic of various dementias. The compound Tau protein aggregation-IN-1 has been developed to inhibit these aggregation processes, thereby potentially mitigating the progression of tau-related neurodegenerative conditions.

Source

The development of Tau protein aggregation-IN-1 stems from extensive biochemical research into tau protein's structure and function. The primary source of information regarding this compound includes peer-reviewed articles and studies focusing on tau protein aggregation mechanisms and potential inhibitors. Notably, research has highlighted the role of molecular chaperones like DJ-1 in modulating tau aggregation, which informs the design and action of Tau protein aggregation-IN-1 .

Classification

Tau protein aggregation-IN-1 can be classified as a tau aggregation inhibitor. It falls into the category of small molecules designed to interfere with the aggregation pathways of tau proteins. This classification is essential for understanding its mechanism of action and potential therapeutic applications.

Synthesis Analysis

Methods

The synthesis of Tau protein aggregation-IN-1 typically involves organic synthesis techniques that allow for the precise modification of chemical structures to enhance their inhibitory properties against tau aggregation. Common methods include:

  • Covalent modification: This approach targets specific amino acid residues within tau proteins to prevent aggregation.
  • High-throughput screening: This technique is used to identify potential inhibitors from large libraries of compounds, focusing on those that demonstrate effective binding to tau proteins.

Technical Details

The synthesis often requires advanced techniques such as:

  • Solid-phase peptide synthesis: This method allows for the creation of peptide-based inhibitors that can effectively bind to tau.
  • Nuclear magnetic resonance spectroscopy: This technique is employed to confirm the structure and purity of synthesized compounds.
Molecular Structure Analysis

Structure

The molecular structure of Tau protein aggregation-IN-1 is characterized by its ability to interact with tau proteins without disrupting their normal functions. The compound typically features functional groups that facilitate binding to specific sites on tau, preventing its misfolding and subsequent aggregation.

Data

Detailed structural analysis often employs techniques such as:

  • X-ray crystallography: To elucidate the three-dimensional arrangement of atoms within the compound.
  • Circular dichroism spectroscopy: To assess conformational changes in tau upon interaction with the inhibitor.
Chemical Reactions Analysis

Reactions

Tau protein aggregation-IN-1 primarily functions through non-covalent interactions with tau proteins, stabilizing their monomeric form and preventing oligomerization. Key reactions include:

  • Binding interactions: The formation of hydrogen bonds and hydrophobic interactions with tau's microtubule-binding regions.
  • Inhibition of fibril formation: By stabilizing tau monomers, the compound disrupts the nucleation phase critical for fibril formation.

Technical Details

Quantitative analyses often involve measuring changes in turbidity or fluorescence in response to compound treatment, providing insights into the kinetics of tau aggregation inhibition.

Mechanism of Action

Process

The mechanism by which Tau protein aggregation-IN-1 exerts its effects involves several steps:

  1. Binding: The compound binds to specific sites on tau proteins.
  2. Stabilization: This binding stabilizes the monomeric form of tau, reducing its propensity to aggregate.
  3. Prevention of nucleation: By inhibiting early-stage oligomerization, Tau protein aggregation-IN-1 effectively prevents the formation of toxic aggregates.

Data

Experimental data support this mechanism through assays that demonstrate reduced rates of aggregation in the presence of the compound compared to controls .

Physical and Chemical Properties Analysis

Physical Properties

Tau protein aggregation-IN-1 typically exhibits:

  • Solubility: High solubility in aqueous solutions, facilitating its application in biological systems.
  • Stability: Stability under physiological conditions, which is crucial for therapeutic efficacy.

Chemical Properties

Key chemical properties include:

  • Molecular weight: Typically optimized for effective cellular uptake.
  • Functional groups: Designed for specific interactions with tau proteins, enhancing binding affinity.

Relevant data from studies indicate that modifications to these properties can significantly impact the inhibitor's effectiveness .

Applications

Scientific Uses

Tau protein aggregation-IN-1 has several promising applications in scientific research and therapeutics:

  • Drug development: As a lead compound for developing new treatments targeting tauopathies.
  • Biochemical assays: Used in assays designed to study tau dynamics and interactions within cellular environments.
  • Neurodegenerative disease models: Employed in animal models to evaluate therapeutic potential and mechanisms related to Alzheimer’s disease and other tauopathies .

Properties

Product Name

Tau protein aggregation-IN-1

IUPAC Name

3-(5-bromo-1H-indol-3-yl)-1H-indole-5-carboxylic acid

Molecular Formula

C17H11BrN2O2

Molecular Weight

355.2 g/mol

InChI

InChI=1S/C17H11BrN2O2/c18-10-2-4-16-12(6-10)14(8-20-16)13-7-19-15-3-1-9(17(21)22)5-11(13)15/h1-8,19-20H,(H,21,22)

InChI Key

UUSPZIQJACESNB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)C(=CN2)C3=CNC4=C3C=C(C=C4)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.